molecular formula C11H14FNO B6188987 1-cyclopropyl-1-(5-fluoro-2-methoxyphenyl)methanamine CAS No. 535926-31-9

1-cyclopropyl-1-(5-fluoro-2-methoxyphenyl)methanamine

Cat. No.: B6188987
CAS No.: 535926-31-9
M. Wt: 195.2
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Description

1-cyclopropyl-1-(5-fluoro-2-methoxyphenyl)methanamine is a chemical compound with the molecular formula C11H14FNO It is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 5-fluoro-2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-1-(5-fluoro-2-methoxyphenyl)methanamine typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents.

    Substitution with 5-fluoro-2-methoxyphenyl Group:

    Formation of Methanamine Moiety: The final step involves the formation of the methanamine moiety, which can be achieved through reductive amination reactions using suitable amine precursors and reducing agents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-1-(5-fluoro-2-methoxyphenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or fluoro groups can be replaced with other substituents using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-cyclopropyl-1-(5-fluoro-2-methoxyphenyl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-1-(5-fluoro-2-methoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through binding to these targets, leading to modulation of their activity and subsequent downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyphenyl)cyclopropylmethanamine
  • 1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine
  • 1-(4-Isopropoxy-3-methoxyphenyl)methanamine

Uniqueness

1-cyclopropyl-1-(5-fluoro-2-methoxyphenyl)methanamine is unique due to the presence of the 5-fluoro-2-methoxyphenyl group, which imparts distinct electronic and steric properties

Properties

CAS No.

535926-31-9

Molecular Formula

C11H14FNO

Molecular Weight

195.2

Purity

95

Origin of Product

United States

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